Enhanced Halogen Bond Donor Strength Through Dual Fluoro/Nitro Activation
The presence of both fluoro and nitro substituents synergistically enhances halogen bond donor strength. Studies on related systems demonstrate that electron-withdrawing groups significantly increase the magnitude of the σ-hole on the iodine atom, leading to stronger halogen bonds. For instance, in substituted iodoperfluoroarenes XC6F4I, a linear free energy relationship between substituent constants (σ) and halogen bond donor ability has been established, with more electron-withdrawing substituents yielding larger association constants [1]. While direct data for 4-fluoro-3-iodo-5-nitrobenzoic acid is not published, the combined electron-withdrawing effect of -F and -NO₂ (σp = 0.06 and 0.78, respectively) on the iodine atom (C3) is superior to that in the simpler analog 4-fluoro-3-iodobenzoic acid (lacking the -NO₂ group) and provides a more effective donor than 3-iodo-5-nitrobenzoic acid (lacking the -F group) [2].
| Evidence Dimension | Halogen Bond Donor Strength (Association Constant, K) |
|---|---|
| Target Compound Data | Enhanced donor strength inferred from combined σ constants (σp: -NO₂ = 0.78, -F = 0.06). |
| Comparator Or Baseline | 4-Fluoro-3-iodobenzoic acid (only -F activation) and 3-Iodo-5-nitrobenzoic acid (only -NO₂ activation). |
| Quantified Difference | The -NO₂ group provides a significantly stronger electron-withdrawing effect (σp = 0.78) compared to the -F group (σp = 0.06) in the comparator 4-fluoro-3-iodobenzoic acid. The combined effect in the target compound is greater than either analog alone. |
| Conditions | Solution-phase 19F NMR titration studies on analogous iodoperfluoroarene systems. |
Why This Matters
For applications in crystal engineering and supramolecular chemistry, stronger halogen bonds lead to more robust and predictable solid-state assemblies, which is critical for materials design.
- [1] Sarwar, M. G., Dragisić, B., Salsberg, L. J., Gouliaras, C., & Taylor, M. S. Thermodynamics of halogen bonding in solution: substituent, structural, and solvent effects. Journal of the American Chemical Society. 2010, 132(5), 1646-53. View Source
- [2] ACS Publications. Elucidating the Effects of Fluoro and Nitro Substituents on Halogen Bond Driven Assemblies of Pyridyl-Capped π-Conjugated Molecules. Crystal Growth & Design. 2016. View Source
